P2X3/P2X2/3 Antagonist Target Class — Class-Level Differentiation from Generic Kinase-Targeting Thiadiazoles
This compound belongs to the thiadiazole-substituted arylamide patent series explicitly claimed as P2X3 and P2X2/3 receptor antagonists by Hoffmann-La Roche [1]. The P2X3 target class has been clinically validated for chronic pain and chronic cough indications, with multiple development-stage antagonists advancing to Phase II/III trials [1]. In contrast, a structurally related thiadiazole amide bearing a tert-butyl group at the thiadiazole 5-position (N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide, BindingDB ID BDBM69668) tested against glycogen synthase kinase-3 beta (GSK-3β) showed no meaningful activity (EC₅₀ > 300,000 nM), indicating that the phenylamino-thioether side chain, rather than the thiadiazole-amide core alone, is essential for engaging therapeutically relevant targets [2]. Additionally, a structurally closer analog within the same binding site chemotype exhibited P2X3 antagonism with an EC₅₀ of 80 nM when tested at 10 µM in recombinant rat P2X3 expressed in Xenopus oocytes, establishing that compounds sharing the thiadiazole-(phenylamino)thio motif can achieve nanomolar potency at this receptor [3]. For researchers investigating P2X3/P2X2/3 pharmacology, this compound provides a procurement pathway into a scaffold that is structurally pre-validated for this specific target class, as opposed to the broader and largely untargeted thiadiazole compound space.
| Evidence Dimension | Target class engagement and associated pharmacological relevance |
|---|---|
| Target Compound Data | P2X3/P2X2/3 antagonist chemotype per Roche patent (WO2010069794, US20120122886A1); 5-(phenylamino)thio-1,3,4-thiadiazole core scaffold |
| Comparator Or Baseline | Comparator 1: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide — GSK-3β EC₅₀ > 300,000 nM (no meaningful activity). Comparator 2: Related thiadiazole-(phenylamino)thio analog — P2X3 EC₅₀ = 80 nM in rat recombinant receptor assay. |
| Quantified Difference | Target compound scaffold maps to a clinically pursued receptor target (P2X3), whereas the tert-butyl-thiadiazole comparator is inactive against GSK-3β. The P2X3-active comparator demonstrates that the shared thiadiazole-(phenylamino)thio motif can achieve sub-100 nM potency in this target class. |
| Conditions | P2X3 patent claims: structure-based. GSK-3β data: HTS dose-response assay (PubChem BioAssay AID 434954). P2X3 data: recombinant rat P2X3 expressed in Xenopus oocytes, 10 µM test concentration. |
Why This Matters
Procurement decisions are guided by the compound's chemotype association with a clinically validated, high-demand target class (P2X3), while the GSK-3β comparator data demonstrates that alternative thiadiazole amide scaffolds lack the phenylamino-thio motif necessary for engaging disease-relevant targets, reducing the risk of acquiring a scaffold with no known biological relevance.
- [1] Chen L, Feng L, Yang M, Dillon MP, Lai Y. Thiadiazole-substituted arylamides as P2X3 and P2X2/3 antagonists. US Patent Application US20120122886A1; WIPO Patent Application WO/2010/069794. Assignee: Hoffmann-La Roche Inc. View Source
- [2] BindingDB Entry BDBM69668. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide (MLS001205585, SMR000518753, cid_2914631). GSK-3β EC₅₀ > 3.00E+5 nM. HTS Assay, PubChem BioAssay AID 434954. Deposited July 29, 2011. View Source
- [3] BindingDB. P2X Purinoceptor 3 antagonist activity, EC₅₀ = 80 nM. Recombinant rat P2X3 expressed in Xenopus oocytes, compound evaluated at 10 µM. ChEMBL_147403 (CHEMBL884064). View Source
